molecular formula C9H5F5O2 B3114181 Pentafluorobenzyl acetate CAS No. 2002-93-9

Pentafluorobenzyl acetate

Cat. No.: B3114181
CAS No.: 2002-93-9
M. Wt: 240.13 g/mol
InChI Key: BKWSXTXKQABCID-UHFFFAOYSA-N
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Description

Pentafluorobenzyl acetate is an organic compound with the molecular formula C9H5F5O2. It is a derivative of benzyl acetate where the benzyl group is substituted with five fluorine atoms. This compound is known for its high volatility and excellent electron capture properties, making it useful in various analytical applications .

Mechanism of Action

Target of Action

Pentafluorobenzyl acetate, like its related compound 2,3,4,5,6-Pentafluorobenzyl Alcohol, may interact with Alcohol dehydrogenase 1C . This enzyme plays a crucial role in the metabolism of alcohols and aldehydes in the body .

Mode of Action

It’s known that the pentafluorobenzyl (pfb) derivatives of phenols, amines, and carboxylic acids demonstrate excellent electron capture properties for detection by negative chemical ion (nci) mass spectrometric detection . This suggests that this compound might interact with its targets in a similar way.

Biochemical Pathways

This compound may be involved in various biochemical pathways. For instance, it could be part of the acetyl CoA pathway, which requires approximately 10 enzymes to catalyze the conversion of H2 and CO2 to formate, acetate, and pyruvate . .

Pharmacokinetics

It’s known that the pfb derivatives of phenols, amines, and carboxylic acids demonstrate excellent gas chromatographic (gc) separation due to their volatility . This suggests that this compound might have similar properties, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The incorporation of the pentafluorobenzyl group into certain polymers results in a different solubility compared to its analogs . This suggests that this compound might have similar effects on the solubility of other compounds or structures in the body.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the polymerization of 2,3,4,5,6-pentafluorobenzyl 2-diazoacetate, a related compound, is conducted at ambient temperature . This suggests that the temperature might influence the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentafluorobenzyl acetate can be synthesized through the esterification of pentafluorobenzyl alcohol with acetic acid or acetic anhydride. The reaction typically involves the use of a catalyst such as sulfuric acid or a Lewis acid like boron trifluoride to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The use of high-purity reagents and controlled reaction environments are crucial for large-scale production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of high volatility, excellent electron capture properties, and ability to form stable derivatives with a wide range of functional groups. This makes it particularly valuable in analytical applications where sensitivity and specificity are crucial .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O2/c1-3(15)16-2-4-5(10)7(12)9(14)8(13)6(4)11/h2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWSXTXKQABCID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(C(=C(C(=C1F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2002-93-9
Record name Benzenemethanol, 2,3,4,5,6-pentafluoro-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2002-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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